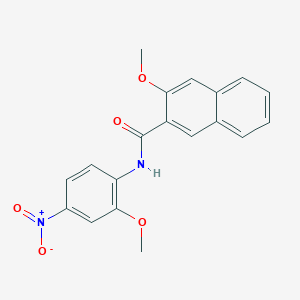

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-25-17-10-13-6-4-3-5-12(13)9-15(17)19(22)20-16-8-7-14(21(23)24)11-18(16)26-2/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUWYFBPIQVCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Naphthalene Carboxamides

Key Observations:

Substituent Position and Activity :

- The 3-hydroxy group in analogs (e.g., 2a, 8b) correlates with antibacterial and PET inhibition activities, likely due to hydrogen-bonding interactions with biological targets. Replacing -OH with -OCH₃ (as in the target compound) increases lipophilicity (logP ~3.5 vs. ~2.8 for 2a) but may reduce hydrogen-bonding capacity .

- Nitro groups at the anilide para position (e.g., 8c) enhance antimycobacterial activity, suggesting the target compound’s 4-nitro group could similarly improve efficacy against Mycobacterium species .

Antibacterial Activity :

- Compound 2a (3-hydroxy, 2-methoxyphenyl) showed broad-spectrum activity against Staphylococcus strains (MIC = 55 µmol/L), comparable to ampicillin . The target compound’s 4-nitro substituent may extend activity to Gram-negative pathogens, though this requires experimental validation.

PET Inhibition :

- Analogs with electron-withdrawing groups (e.g., 8b, 3-nitro) exhibit strong PET inhibition (IC₅₀ = 6.2 µmol/L), indicating that the target compound’s 4-nitro group could similarly disrupt chloroplast electron transport .

Physicochemical and Electronic Properties

Biological Activity

3-Methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a naphthalene ring system with various functional groups, including methoxy and nitrophenyl substituents, which may influence its biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 322.34 g/mol. The compound's structure contributes to its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nitro Group Reduction : The nitro group can be bioreduced to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects.

- Methoxy Group Influence : The methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Carboxamide Group Role : This group can participate in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. In vitro assays have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. It appears to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing capacity to scavenge free radicals and reduce oxidative stress markers in cellular models.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects against a panel of pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

- Case Study on Cancer Cell Lines : Another study assessed the impact on breast cancer cell lines, revealing that treatment with this compound led to a marked decrease in cell viability and induced apoptosis as confirmed by flow cytometry.

- Case Study on Oxidative Stress Reduction : A recent investigation focused on the antioxidant capabilities, demonstrating that treatment with this compound significantly lowered oxidative stress markers in human fibroblast cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(2-methoxy-4-nitrophenyl)naphthalene-2-carboxamide?

- Methodology :

- Azo coupling : React 3-hydroxy-naphthalene-2-carboxamide derivatives with diazonium salts of 2-methoxy-4-nitroaniline under controlled pH (acidic/basic conditions) to form the azo linkage. Evidence from analogous azo-carboxamide syntheses suggests nitro group stability during coupling .

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to condense 3-methoxy-naphthalene-2-carboxylic acid with 2-methoxy-4-nitroaniline derivatives. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze H and C NMR for methoxy (δ ~3.8–4.0 ppm), nitro (electron-withdrawing effects on aromatic protons), and amide (δ ~8–10 ppm) signals.

- IR : Identify carbonyl (C=O stretch at ~1650–1700 cm) and nitro (asymmetric stretch at ~1520 cm) groups .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .

Q. What are the primary academic research applications of this compound?

- Applications :

- Dye chemistry : Study its photostability and solvatochromic behavior for textile or polymer applications, leveraging its azo-chromophore .

- Pharmaceutical intermediates : Explore its role as a precursor in synthesizing benzimidazole derivatives (e.g., C.I. Pigment Red 171 analogs) for bioactivity screening .

- Analytical reagent : Utilize its selective binding properties for metal ion detection or pH-sensitive assays .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Methodology :

- Crystal growth : Optimize solvent evaporation (e.g., DMF/water mixtures) to obtain single crystals. Poor crystallinity is common due to flexible azo groups; consider co-crystallization with stabilizing agents.

- Data refinement : Use SHELXL for high-resolution refinement, especially for resolving disorder in nitro/methoxy substituents. Validate with R-factor convergence (<5%) and electron density maps .

Q. How should conflicting spectroscopic data (e.g., unexpected NOESY correlations) be analyzed?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).

- Dynamic effects : Investigate rotational barriers of the azo group via variable-temperature NMR to explain anomalous correlations .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450) based on its nitro and methoxy pharmacophores.

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess redox activity relevant to photodegradation or catalytic applications .

Q. How can researchers design experiments to study structure-activity relationships (SAR) in derivatives?

- Methodology :

- Analog synthesis : Replace nitro with cyano or methoxy groups (see EC 233-427-8 analogs in ) to modulate electron density.

- Biological assays : Test derivatives for antimicrobial activity (e.g., agar diffusion) or enzyme inhibition (e.g., UV-Vis kinetic assays) .

Q. What strategies mitigate solubility limitations in aqueous biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.